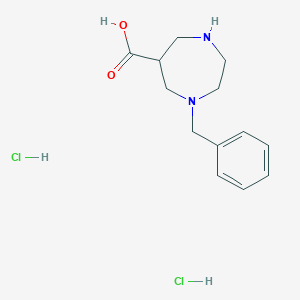

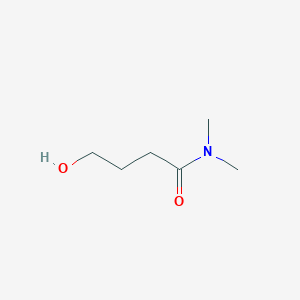

1-Benzyl-1,4-diazepane-6-carboxylic acid;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of diazepine derivatives is a topic of interest due to their biological activities. Paper describes a solid-phase synthesis approach for 1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-ones using polystyrene resin, starting with polymer-supported 1,2-diaminoethane and employing 4-chloro-2-fluoro-5-nitrobenzoic acid as a key synthon. This method allows for the preparation of derivatives with variable substitutions, which could potentially be adapted for the synthesis of 1-Benzyl-1,4-diazepane-6-carboxylic acid;dihydrochloride.

Molecular Structure Analysis

The molecular structure of diazepine derivatives is crucial for their biological activity. In paper , the molecular tiling in the adduct of 1,4-diazabicyclo[2.2.2]octane and 1,3,5-benzenetricarboxylic acid is discussed, highlighting the importance of hydrogen bonding in the formation of two-dimensional sheets. Although this paper does not directly discuss 1-Benzyl-1,4-diazepane-6-carboxylic acid;dihydrochloride, the principles of molecular interactions could be relevant for understanding its structure.

Chemical Reactions Analysis

The chemical reactivity of diazepine compounds is influenced by their functional groups and molecular structure. Paper details the synthesis of 1H-1,4-diazepines with a benzene sulfonyl piperazine moiety through a heterocyclization reaction. This process involves the use of silica sulphuric acid (SSA) and could provide insights into the types of chemical reactions that 1-Benzyl-1,4-diazepane-6-carboxylic acid;dihydrochloride might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of diazepine derivatives are determined by their molecular framework and substituents. While the papers do not directly address the properties of 1-Benzyl-1,4-diazepane-6-carboxylic acid;dihydrochloride, paper presents a novel synthesis method for tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, which are structurally related. The properties of these compounds, such as solubility, stability, and reactivity, could be similar to those of 1-Benzyl-1,4-diazepane-6-carboxylic acid;dihydrochloride.

科学的研究の応用

Synthesis and Reactivity

1-Benzyl-1,4-diazepane-6-carboxylic acid; dihydrochloride and related compounds have been extensively studied in terms of their synthesis and reactivity. For example, the reactivity of 1,4-diazepines has been explored in various contexts, including their halogenation reactions and interactions with nucleophiles. Research has shown that 1,4-diazepines can undergo bromination, chlorination, and iodination, often at specific positions like the 6-position, indicating a nuanced reactivity profile useful in synthetic chemistry (Gorringe et al., 1969). Furthermore, the synthesis of 1,4-diazepines containing various functional groups has been achieved, demonstrating the versatility of these compounds in the creation of biologically active molecules (Fanter et al., 2017).

Structural and Spectroscopic Studies

Structural and spectroscopic studies of 1,4-diazepines have provided valuable insights into their chemical properties. For example, research has been conducted on the synthesis and spectroscopic properties of tribenzoporphyrazines with annulated 1,4-diazepine rings, which are of interest due to their potential applications in materials science and as functional dyes (Donzello et al., 2008). Additionally, studies on the synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones have contributed to understanding the structural characteristics of these compounds, which is critical for their application in various fields, including pharmaceutical chemistry (Dzedulionytė et al., 2022).

Biological Activity and Potential Applications

1,4-Diazepines have shown promise in various biological applications. The synthesis and biological activity of novel 1H-1,4-diazepines have been a subject of interest in medicinal chemistry, particularly in exploring their antimicrobial and anthelmintic properties (Saingar et al., 2011). Such research paves the way for the potential use of these compounds in therapeutic contexts, although their application in human medicine would require rigorous testing and validation.

Safety and Hazards

特性

IUPAC Name |

1-benzyl-1,4-diazepane-6-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.2ClH/c16-13(17)12-8-14-6-7-15(10-12)9-11-4-2-1-3-5-11;;/h1-5,12,14H,6-10H2,(H,16,17);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNAIJZHFLWVSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(CN1)C(=O)O)CC2=CC=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-1,4-diazepane-6-carboxylic acid;dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2502170.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2502173.png)

![6-(tert-butyl)-4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2502178.png)

![2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2502180.png)

![N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2502181.png)

![3-Ethyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2502182.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-2-ethoxypyridine-4-carboxamide](/img/structure/B2502186.png)

![N-(4-chlorophenyl)-7-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2502187.png)

![diethyl 2-(4-benzoylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2502191.png)